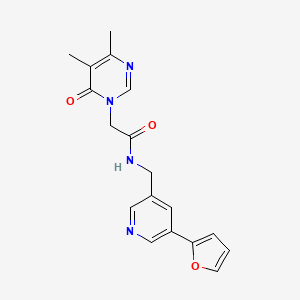

N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

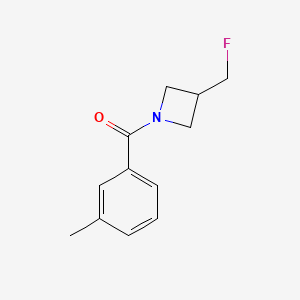

This compound is a thiazole derivative. Thiazoles are a type of heterocyclic compound that have been studied for their various medicinal properties . They contain a five-membered C3NS ring which is part of larger functional groups in bioactive molecules .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Synthesis and Anticancer Activity of New Thiophene, Thiazolyl-Thiophene, and Thienopyridine Derivatives : This study involved the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which were used as precursors for various thiazole-thiophene hybrids and thieno[2,3-b]pyridine derivatives. The synthesized compounds were evaluated for in vitro cytotoxicity against four cell lines, showing good inhibitory activity, especially those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).

Synthesis of Some New 1,2,3,4-Tetrahydropyrimidine-2-thiones and Their Thiazolo[3,2-a]pyrimidine Derivatives as Potential Biological Agents : This research outlines the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives. These compounds were evaluated for their antimicrobial activities, with some exhibiting significant inhibition against bacterial and fungal growth (Akbari et al., 2008).

Synthesis and Evaluation of Antimicrobial Agents

A Clubbed Quinazolinone and 4-Thiazolidinone as Potential Antimicrobial Agents : A series of compounds were synthesized and screened for in vitro antibacterial and antifungal activities. The synthesized compounds showed activity against various bacterial and fungal strains, with their structures elucidated by spectroscopic methods (Desai, Dodiya, & Shihora, 2011).

Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes Containing Selenium for Dyeing Polyester Fibers : This study presents the synthesis of novel heterocyclic aryl monoazo organic compounds with potential antimicrobial activity. These novel synthesized compounds showed high efficiency in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of N-(4-chlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide is the REV-ERBα (orphan nuclear receptor NR1D1) . REV-ERBα is a nuclear receptor that plays a crucial role in maintaining the circadian rhythm and metabolic pathways .

Mode of Action

This compound acts as an agonist to REV-ERBα . It enhances the recruitment of the nuclear receptor co-repressor (NCoR) peptide to REV-ERBα, leading to the suppression of Bmal1 gene transcription . This compound competes with heme, the natural ligand of REV-ERBα, and enhances the recruitment of the co-repressor complex, thus repressing transcription .

Biochemical Pathways

The action of this compound on REV-ERBα affects the circadian rhythm and metabolic pathways . By suppressing the transcription of the Bmal1 gene, it can reset the circadian clock in a phase-dependent manner . This modulation of the circadian rhythm can have downstream effects on various physiological processes, including metabolism .

Pharmacokinetics

Its solubility in dmso is reported to be greater than 20 mg/ml , which could potentially influence its absorption and distribution in the body.

Result of Action

The result of the action of this compound is the modulation of the circadian rhythm . By acting on REV-ERBα and suppressing the transcription of the Bmal1 gene, it can reset the circadian clock . This can have various molecular and cellular effects, given the role of the circadian rhythm in numerous physiological processes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c1-9-13(21-15(17-9)12-3-2-8-20-12)14(19)18-11-6-4-10(16)5-7-11/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTCLLYFHQNOQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)

![(2-Oxabicyclo[2.1.1]hexan-1-YL)methanamine hcl](/img/structure/B2970143.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)